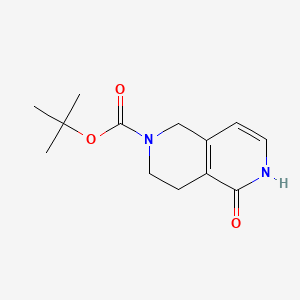

tert-butyl 5-oxo-3,4,5,6-tetrahydro-2,6-naphthyridine-2(1H)-carboxylate

Description

Tert-butyl 5-oxo-3,4,5,6-tetrahydro-2,6-naphthyridine-2(1H)-carboxylate is a synthetic organic compound that belongs to the class of naphthyridines. This compound is characterized by its unique structure, which includes a naphthyridine core with a tert-butyl ester group and a ketone functional group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name |

tert-butyl 5-oxo-1,3,4,6-tetrahydro-2,6-naphthyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-13(2,3)18-12(17)15-7-5-10-9(8-15)4-6-14-11(10)16/h4,6H,5,7-8H2,1-3H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDIUITYQLKFYQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90670397 | |

| Record name | tert-Butyl 5-oxo-3,4,5,6-tetrahydro-2,6-naphthyridine-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211594-91-0 | |

| Record name | tert-Butyl 5-oxo-3,4,5,6-tetrahydro-2,6-naphthyridine-2(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90670397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 5-oxo-1,2,3,4,5,6-hexahydro-2,6-naphthyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-oxo-3,4,5,6-tetrahydro-2,6-naphthyridine-2(1H)-carboxylate typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors to form the naphthyridine core. This is followed by the introduction of the tert-butyl ester group and the ketone functional group through various organic transformations such as esterification and oxidation reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to achieve the desired product with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-oxo-3,4,5,6-tetrahydro-2,6-naphthyridine-2(1H)-carboxylate can undergo various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.

Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents such as sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ketone group may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can lead to the formation of various derivatives with different functional groups.

Scientific Research Applications

Tert-butyl 5-oxo-3,4,5,6-tetrahydro-2,6-naphthyridine-2(1H)-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 5-oxo-3,4,5,6-tetrahydro-2,6-naphthyridine-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Tert-butyl 5-oxo-3,4,5,6-tetrahydro-2,6-naphthyridine-2(1H)-carboxylate can be compared with other similar compounds, such as:

Naphthyridine derivatives: These compounds share the naphthyridine core structure but may have different functional groups, leading to variations in their chemical and biological properties.

Tert-butyl esters: These compounds share the tert-butyl ester group but may have different core structures, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Biological Activity

Tert-butyl 5-oxo-3,4,5,6-tetrahydro-2,6-naphthyridine-2(1H)-carboxylate (CAS No. 1211594-91-0) is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H18N2O3, with a molecular weight of 250.29 g/mol. The compound features a naphthyridine core structure, which is known for various biological activities.

Anticancer Properties

Recent studies have indicated that naphthyridine derivatives exhibit significant anticancer properties. For instance, compounds similar to tert-butyl 5-oxo-3,4,5,6-tetrahydro-2,6-naphthyridine have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines:

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce cell cycle arrest and apoptosis through the activation of pro-apoptotic pathways and downregulation of anti-apoptotic proteins such as Bcl-2 .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HeLa (cervical) | 10.47 | Apoptosis induction |

| A549 (lung) | 15.03 | Cell cycle arrest at G0/G1 |

| CEM-SS (leukemia) | Varies | p53-independent apoptosis |

Neuroprotective Effects

Naphthyridine derivatives have been investigated for their neuroprotective effects. They may protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents:

- Case Study : In a study involving a rat model of neurodegeneration induced by toxins, administration of naphthyridine derivatives led to a significant reduction in markers of oxidative stress and inflammation .

Antimicrobial Activity

The antimicrobial properties of naphthyridine compounds have also been explored. These compounds have demonstrated effectiveness against various bacterial strains:

- Activity Spectrum : Compounds similar to tert-butyl 5-oxo-3,4,5,6-tetrahydro-2,6-naphthyridine showed activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis .

Synthesis and Evaluation

Research has focused on synthesizing derivatives of naphthyridines to enhance their biological activity. For example:

- Synthesis : Various synthetic routes have been developed to produce tert-butyl 5-oxo derivatives with different substituents that may enhance solubility and bioavailability.

- In vitro Studies : Evaluations in vitro have shown that modifications in the structure can lead to increased potency against specific cancer cell lines.

Q & A

Q. What are the established synthetic routes for tert-butyl 5-oxo-3,4,5,6-tetrahydro-2,6-naphthyridine-2(1H)-carboxylate?

The synthesis typically involves multi-step organic reactions:

- Cyclization : Precursors like 2-aminopyridine derivatives undergo cyclization under conditions such as DMF at 80°C for 12 hours to form the naphthyridine core .

- Boc Protection : The tert-butoxycarbonyl (Boc) group is introduced via carbamate formation using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .

- Functional Group Modification : Post-cyclization steps may include oxidation, reduction, or substitution to introduce specific functional groups (e.g., amino or chloro substituents) .

Q. What spectroscopic and analytical methods are recommended for characterizing this compound?

- NMR Spectroscopy : 1H and 13C NMR confirm the structure, with Boc group protons resonating at ~1.4 ppm (singlet) and the naphthyridine ring protons appearing as multiplet signals between 2.5–4.5 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]+ at m/z 265.15) .

- X-ray Crystallography : Single-crystal analysis provides unambiguous structural confirmation, as demonstrated in related naphthyridine derivatives .

Q. What safety protocols should be prioritized during handling?

- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks, especially during solvent evaporation .

- First Aid : Immediate rinsing with water for eye/skin exposure and artificial respiration if inhaled .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during cyclization?

- Design of Experiments (DOE) : Systematically vary temperature (70–100°C), solvent (DMF vs. THF), and catalyst (e.g., p-toluenesulfonic acid) to identify optimal parameters .

- Byproduct Minimization : Use scavengers like molecular sieves to remove water in Boc protection steps, reducing hydrolysis side reactions .

- Real-Time Monitoring : Employ in-situ FTIR or HPLC to track reaction progression and adjust conditions dynamically .

Q. How do steric and electronic effects influence substitution reactions at the naphthyridine core?

- Steric Effects : Bulky substituents at the 3-position hinder electrophilic aromatic substitution, favoring para-substitution instead .

- Electronic Effects : Electron-withdrawing groups (e.g., Cl at position 3) deactivate the ring, requiring harsher conditions for nucleophilic attacks .

- Computational Modeling : Density Functional Theory (DFT) calculations predict reactive sites by analyzing frontier molecular orbitals (e.g., HOMO-LUMO gaps) .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?

- Cross-Validation : Compare computational models (e.g., DFT) with experimental X-ray structures to identify discrepancies in bond lengths or angles .

- Tautomerism Analysis : Investigate keto-enol tautomerism via 1H NMR in DMSO-d6, which can alter reactivity predictions .

- Solvent Effects : Re-run simulations with explicit solvent models (e.g., COSMO-RS) to account for solvation energies .

Q. What in vitro assays are suitable for evaluating biological activity?

- Calcium Channel Blockade : Use FLIPR® assays to measure intracellular Ca²+ flux in HEK293 cells expressing Cav1.2 channels .

- Enzyme Inhibition : Screen against kinases (e.g., JAK2) using fluorescence polarization assays with ATP-competitive probes .

- Cytotoxicity Profiling : Conduct MTT assays on cancer cell lines (e.g., HeLa) to assess therapeutic windows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.